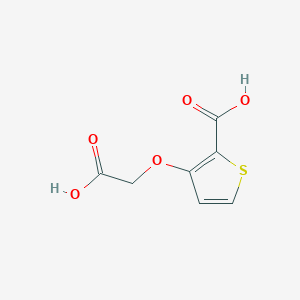
3-(Carboxymethoxy)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Carboxymethoxy)thiophene-2-carboxylic acid is an organic compound belonging to the class of thiophene carboxylic acids. Thiophene is a five-membered ring consisting of four carbon atoms and one sulfur atom. This compound is characterized by the presence of a carboxymethoxy group at the third position and a carboxylic acid group at the second position of the thiophene ring. It is a derivative of thiophene, which is known for its aromatic properties and is widely used in various chemical applications.
Méthodes De Préparation
The synthesis of 3-(Carboxymethoxy)thiophene-2-carboxylic acid can be achieved through several methods. . This method generates 3-hydroxy-2-thiophene carboxylic derivatives, which can be further modified to obtain the desired compound.
Industrial production methods for thiophene derivatives often involve the use of catalytic processes. For example, the Ullmann coupling reaction, which utilizes copper (I) thiophene-2-carboxylate as a catalyst, is a widely used method for synthesizing various thiophene derivatives .
Analyse Des Réactions Chimiques
3-(Carboxymethoxy)thiophene-2-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The thiophene ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-(Carboxymethoxy)thiophene-2-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
In biology and medicine, thiophene derivatives have been studied for their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities . For example, suprofen, a nonsteroidal anti-inflammatory drug, is a thiophene derivative used in some eye drops .
Mécanisme D'action
The mechanism of action of 3-(Carboxymethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as inhibitors of enzymes or receptors, modulating various biological processes. One example is the inhibition of tyrosine-protein phosphatase, which regulates the endoplasmic reticulum unfolded protein response .
Comparaison Avec Des Composés Similaires
3-(Carboxymethoxy)thiophene-2-carboxylic acid can be compared with other similar compounds, such as thiophene-2-carboxylic acid and thiophene-3-carboxylic acid . These compounds share the thiophene ring structure but differ in the position and type of substituents.
Thiophene-2-carboxylic acid: This compound has a carboxylic acid group at the second position of the thiophene ring and is used in various coupling reactions.
Thiophene-3-carboxylic acid: This compound has a carboxylic acid group at the third position of the thiophene ring and is used in the preparation of novel acetylene monomers and other derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
96232-58-5 |
|---|---|
Formule moléculaire |
C7H6O5S |
Poids moléculaire |
202.19 g/mol |
Nom IUPAC |
3-(carboxymethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H6O5S/c8-5(9)3-12-4-1-2-13-6(4)7(10)11/h1-2H,3H2,(H,8,9)(H,10,11) |
Clé InChI |
GQZDJWFZCLPOLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1OCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


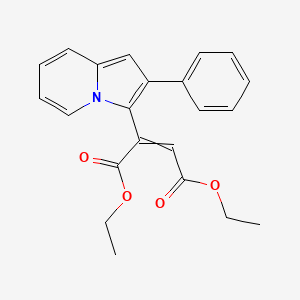
![3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid](/img/structure/B14355208.png)
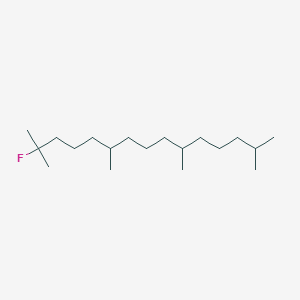
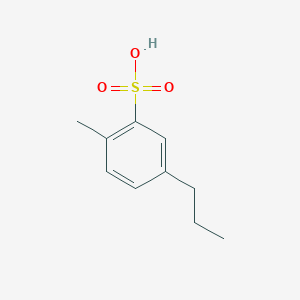
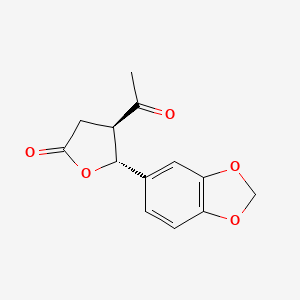
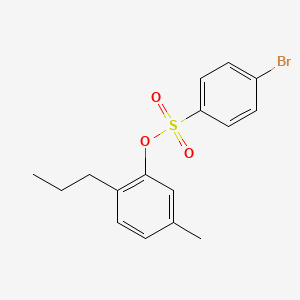
![N-{1-[2-(Dimethylamino)ethoxy]propan-2-YL}decanamide](/img/structure/B14355231.png)
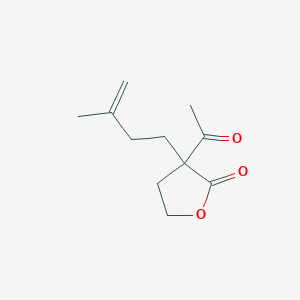
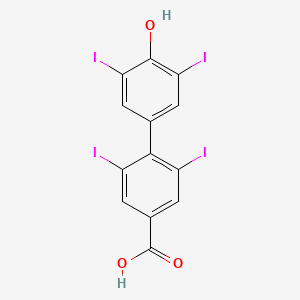
![2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B14355246.png)
![1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene](/img/structure/B14355258.png)
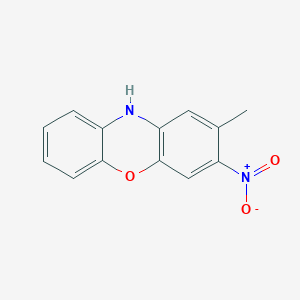
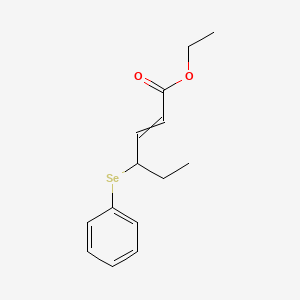
![2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14355288.png)
